Product packaging for 2-(Bromomethyl)pyridin-3-ol(Cat. No.:)

2-(Bromomethyl)pyridin-3-ol

Cat. No.: B8803477
M. Wt: 188.02 g/mol
InChI Key: UBGCCLCUBAMUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)pyridin-3-ol (CAS 100367-38-2) is a brominated pyridine derivative with the molecular formula C₆H₆BrNO . This compound serves as a versatile chemical building block, particularly in synthetic organic and medicinal chemistry research. The presence of both a bromomethyl group and a hydroxyl group on the pyridine ring makes it a valuable intermediate for constructing more complex molecules through various substitution and metal-catalyzed cross-coupling reactions . While specific studies on this exact molecule are limited, its structural features are closely related to reagents used in advanced synthesis. For instance, similar bromomethyl-substituted heterocycles are employed in click chemistry, specifically in copper-catalyzed azide-alkyne cycloadditions (CuAAC), to create 1,2,3-triazole ensembles . These triazole-containing structures are significant in drug discovery as they are amide bioisosteres and are found in compounds with a range of biological activities . Furthermore, related bifunctional bromo/hydroxy pyridines are key intermediates in developing potential pharmaceutical agents . For Research Use Only . This product is intended for laboratory research purposes and is not approved for human or animal use, or for application in diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO B8803477 2-(Bromomethyl)pyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

IUPAC Name

2-(bromomethyl)pyridin-3-ol

InChI

InChI=1S/C6H6BrNO/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4H2

InChI Key

UBGCCLCUBAMUMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CBr)O

Origin of Product

United States

Synthesis of 2 Bromomethyl Pyridin 3 Ol

While detailed, peer-reviewed synthetic procedures for 2-(Bromomethyl)pyridin-3-ol are not widely published, a plausible and chemically sound synthetic route can be proposed based on established reactions for analogous compounds. The most logical approach is the radical bromination of the precursor, 2-methylpyridin-3-ol.

This transformation would likely be achieved using N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent such as carbon tetrachloride (CCl₄). The reaction requires a radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is promoted by heat or UV irradiation. chemsrc.comgoogle.com This method, known as the Wohl-Ziegler reaction, is standard for the bromination of benzylic and allylic positions, including the methyl groups on pyridine (B92270) rings. daneshyari.comchemsrc.com The reaction proceeds via a free radical chain mechanism. The deactivating influence of the pyridine nitrogen generally means that the methyl group at the 2-position is less reactive than those at the 3- or 4-positions, but bromination is still readily achieved under these conditions. daneshyari.comchemicalbook.com

The resulting product, this compound, is often isolated as its hydrobromide salt to improve stability and ease of handling, as evidenced by its commercial availability in this form. commonorganicchemistry.com

Physicochemical and Spectroscopic Properties

The target compound is commercially available as its hydrobromide salt, 2-(Bromomethyl)pyridin-3-ol hydrobromide. This form enhances the compound's stability. Key physicochemical data, compiled from supplier information, are presented below.

Table 1: Physicochemical Properties of this compound Hydrobromide

Property Value Reference(s)
CAS Number 87440-88-8
Molecular Formula C₆H₇Br₂NO
Molecular Weight 252.93 g/mol nih.gov
Appearance Off-white to pink or light brown crystalline powder/crystals

| Purity | Typically ≥98% | - |

Note: Specific experimental data such as melting point and detailed spectroscopic analyses (NMR, IR, MS) are not available in peer-reviewed literature and would require experimental determination.

Derivatization and Functionalization Strategies of 2 Bromomethyl Pyridin 3 Ol

Functionalization at the C2-Bromomethyl Position

The C2-bromomethyl group is highly susceptible to nucleophilic substitution, making it a prime target for introducing a wide array of functional groups and for constructing larger molecular scaffolds. ambeed.comcymitquimica.com This reactivity is analogous to that of benzylic bromides, where the adjacent pyridine (B92270) ring stabilizes the transition state of SN2 reactions.

The bromine atom on the methyl group can be readily displaced by various carbon and heteroatom nucleophiles. ambeed.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a direct route to alkylated and arylated pyridine derivatives.

Alkylation: The C2-bromomethyl position can be alkylated by reaction with a range of nucleophiles, such as amines and thiols, through standard SN2 reactions. ambeed.comvulcanchem.com For example, reactions with primary or secondary amines yield the corresponding aminomethylpyridine derivatives. These reactions are typically performed in the presence of a base to neutralize the HBr byproduct.

Arylation: While direct arylation via nucleophilic substitution is less common, the bromomethyl group facilitates cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to form a C-C bond between the methyl carbon and an aryl group, typically by first converting the bromomethyl group to a more suitable coupling partner or by coupling with arylboronic acids. researchgate.net

The table below summarizes representative alkylation reactions applicable to the C2-bromomethyl group.

Reaction Type Nucleophile/Reagent Product Type General Conditions Reference
AminationPrimary/Secondary Amines (e.g., Morpholine, Piperazine)2-(Aminomethyl)pyridine derivativeBase (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF), Room Temp. vulcanchem.comchemicalbook.com
ThiolationThiols (e.g., Ethanethiol)2-(Thioether)pyridine derivativeBase (e.g., NaH), Solvent (e.g., THF) vulcanchem.com
C-AlkylationImine Anions, EnolatesChain-extended pyridine derivativeStrong Base (e.g., LHMDS), Low Temperature sci-hub.stacs.org

The versatile bromomethyl group serves as a precursor for various other functional groups, significantly expanding the synthetic utility of the parent molecule.

Conversion to Alcohols: The bromide can be displaced by a hydroxide (B78521) or carboxylate ion to form the corresponding alcohol, (3-hydroxypyridin-2-yl)methanol. A common method involves nucleophilic substitution using a hydroxide source or hydrolysis, sometimes facilitated by a reagent like silver acetate (B1210297) followed by saponification to avoid side reactions. A rearrangement of a related N-oxide using trifluoroacetic anhydride (B1165640) (TFAA) has also been shown to yield a hydroxymethyl group. nih.gov

Conversion to Aldehydes: Oxidation of the bromomethyl group can yield the corresponding aldehyde, 3-hydroxypyridine-2-carbaldehyde. This can be achieved through methods such as the Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, or the Sommelet reaction, which involves reacting the bromide with hexamine followed by hydrolysis.

Conversion to Nitriles: The introduction of a nitrile group to form (3-hydroxypyridin-2-yl)acetonitrile is a valuable transformation, as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. This is typically accomplished via nucleophilic substitution using a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent.

The table below outlines strategies for converting the C2-bromomethyl group.

Target Functionality Reagent(s) Reaction Name/Type General Conditions Reference
Alcohol (-CH₂OH)1. AcO⁻, 2. OH⁻ or H₂O/BaseSN2 / HydrolysisAqueous solvent, heat nih.gov
Aldehyde (-CHO)DMSO, Base (e.g., NaHCO₃)Kornblum OxidationHeat acs.org
Nitrile (-CH₂CN)KCN or NaCNNucleophilic SubstitutionPolar aprotic solvent (e.g., DMSO, Acetone) prepchem.com

The electrophilic nature of the bromomethyl group makes it an effective initiator for certain types of polymerization. It is particularly well-suited as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. In ATRP, a transition-metal complex (e.g., a copper-ligand complex) reversibly activates the C-Br bond, generating a radical that can initiate the polymerization of vinyl monomers. sigmaaldrich.com This allows for the synthesis of well-defined polymers with a pyridine end-group, which can influence the polymer's properties or allow for further functionalization.

Furthermore, the bromomethyl group can be used in chain extension reactions where it reacts with a nucleophilic species on an existing polymer chain, effectively grafting the pyridinol moiety onto a larger structure. rsc.org

Conversion to Other Functionalities (e.g., aldehydes, alcohols, nitriles)

Regioselective Functionalization of the Pyridine Ring

While the bromomethyl group is often the primary site of reaction, the pyridine ring itself, particularly the C3-hydroxyl group, can be selectively functionalized. This often requires careful selection of reagents and reaction conditions to differentiate between the two reactive sites.

The phenolic hydroxyl group at the C3 position is a nucleophile and can undergo reactions typical of alcohols and phenols, such as etherification and esterification. Achieving regioselectivity may require protection of the more reactive bromomethyl group, or using conditions that favor reaction at the hydroxyl group.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. nih.govgoogle.com.qa This strategy has been used in the synthesis of related pyridinol derivatives. nih.gov

Esterification: The hydroxyl group can be acylated to form an ester. This can be achieved using an acyl chloride or anhydride in the presence of a base. For sterically unhindered hydroxyl groups like the one in 2-(bromomethyl)pyridin-3-ol, standard acylation conditions are generally effective. sit.edu.cn Protecting the hydroxyl group as an ester can also be a strategic move to temporarily decrease its nucleophilicity while performing reactions at the bromomethyl position.

The following table details common etherification and esterification reactions for the C3-hydroxyl group.

Reaction Type Reagent(s) Product Type General Conditions Reference
EtherificationAlkyl halide (R-X), Base (K₂CO₃)3-Alkoxypyridine derivativeSolvent (e.g., Acetone), Heat nih.gov
EsterificationAcyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N, Pyridine)3-Acyloxypyridine derivativeAnhydrous solvent (e.g., DCM, THF) sit.edu.cn

C3-Hydroxyl Group Functionalization

Chelation and Complexation through Oxygen

The 3-hydroxypyridine (B118123) motif is a well-established bidentate chelating agent, capable of coordinating with a variety of metal ions. In this compound, chelation typically occurs through the pyridine nitrogen and the deprotonated oxygen of the C3-hydroxyl group, forming a stable five-membered ring with a metal center. This behavior is crucial in the formation of coordination complexes.

Furthermore, 3-hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridinone forms. For this compound, this would be a 2-(bromomethyl)pyridin-4(1H)-one tautomer. This pyridinone structure is particularly significant as it presents two vicinal oxygen atoms (from the ketone and the hydroxyl group) that act as a powerful bidentate chelating unit for hard metal ions. nih.gov This class of ligands, known as hydroxypyridinones (HPOs), is renowned for its high affinity for trivalent metal ions such as iron(III) and aluminum(III). nih.govnih.govrsc.org The chelation forms stable 3:1 ligand-to-metal complexes that are neutral and possess high stability under physiological conditions. nih.govmdpi.com The interaction involves the deprotonated hydroxyl group and the carbonyl oxygen, creating a robust five-membered chelate ring. rsc.org

The table below outlines potential coordination complexes that could be formed with this compound, highlighting the versatility of the hydroxypyridine scaffold in coordination chemistry. nih.govmdpi.comresearchgate.net

Metal IonPotential Coordination ModeLigand FormResulting Complex Type
Zn(II)N (pyridine), O (hydroxyl)3-hydroxypyridineMononuclear or Polynuclear Complex mdpi.com
Co(II)O (carbonyl), O (hydroxyl)3-hydroxypyridin-2-one (related tautomer)Monodentate or Bidentate Chelate researchgate.net
Fe(III)O (carbonyl), O (hydroxyl)3-hydroxy-4(1H)-pyridinone (tautomer)Stable 3:1 Hexacoordinate Complex nih.govnih.gov
Al(III)O (carbonyl), O (hydroxyl)3-hydroxy-4(1H)-pyridinone (tautomer)Stable 3:1 Hexacoordinate Complex nih.gov
Pt(II)N (pyridine), O (hydroxyl), S (from thiosemicarbazone derivative)Schiff-base derivativeSquare Planar Complex benthamdirect.com

Remote C-H Functionalization (C4, C5, C6)

Remote C-H functionalization allows for the modification of the pyridine ring at positions that are not directly influenced by the existing substituents. For this compound, this involves targeting the C-H bonds at the C4, C5, and C6 positions.

A powerful strategy for accessing otherwise unreactive positions on the pyridine ring is through a dearomatization-rearomatization sequence. researchgate.netrsc.org This method involves the temporary dearomatization of the pyridine ring to form a more reactive intermediate, such as a dihydropyridine, which can then undergo functionalization before being rearomatized. mdpi.comresearcher.lifemdpi.com

For this compound, this sequence could be initiated by activating the pyridine nitrogen, for example, through N-oxidation or reaction with an acetylenedicarboxylate. researchgate.net The resulting activated species or dearomatized intermediate is more susceptible to attack by nucleophiles or electrophiles at various positions. researchgate.net For instance, an electron-rich oxazinopyridine intermediate could be formed, which then reacts with electrophiles selectively at the C3 (or C5) position. Subsequent acid-promoted rearomatization would yield the C-functionalized pyridine. researchgate.netnih.gov This strategy effectively circumvents the innate electronic biases of the pyridine ring, enabling functionalization at the C5 position.

Directed metalation is a highly regioselective method for C-H functionalization, guided by a directing group on the aromatic ring. rsc.org In this compound, the C3-hydroxyl group can serve as an effective ortho-directing group. Upon deprotonation with a strong base, such as an organolithium reagent (e.g., LiTMP), the resulting lithiated species directs metalation specifically to the adjacent C4 position. nih.gov

This C4-lithiated intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles, leading to the synthesis of diverse C4-substituted derivatives. This approach offers a reliable and predictable route to functionalization at a specific remote position, which is often challenging to achieve through other means. rsc.org

ElectrophileReagent ExampleResulting C4-Substituted Product
Alkyl HalideIodomethane (CH₃I)2-(Bromomethyl)-4-methylpyridin-3-ol
Carbonyl CompoundBenzaldehyde (PhCHO)2-(Bromomethyl)-4-(hydroxy(phenyl)methyl)pyridin-3-ol
Silyl HalideTrimethylsilyl chloride (TMSCl)2-(Bromomethyl)-4-(trimethylsilyl)pyridin-3-ol
Boronic EsterIsopropoxy-pinacolborane (i-PrOBPin)2-(Bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
DisulfideDimethyl disulfide (MeSSMe)2-(Bromomethyl)-4-(methylthio)pyridin-3-ol

Radical functionalization, particularly the Minisci reaction, is a classic method for alkylating electron-deficient heterocycles like pyridine. wikipedia.org The reaction involves the addition of a carbon-centered radical to a protonated pyridine ring, which typically occurs at the C2 or C4 positions due to electronic factors. rsc.orgnih.govchemrxiv.orgthieme-connect.de

In the case of this compound, the situation is complex. The C2 position is blocked, and the C3-hydroxyl is an electron-donating group. However, under the acidic conditions of the Minisci reaction, the pyridine nitrogen is protonated, rendering the ring electron-deficient and directing radical attack to the C4 and C6 positions. While general Minisci reactions can lead to mixtures of regioisomers, specific conditions can enhance selectivity. rsc.org Research on 3-hydroxypyridine itself has shown that titanium(III)-mediated radical arylation proceeds with high regioselectivity for the 2-position. acs.org With the C2 position occupied in the target molecule, radical attack would be anticipated at the next most favored positions, C4 and C6.

Ionic functionalization can also be achieved. Under visible-light photocatalysis, phosphinoyl radicals can be generated that selectively add to the C4 position of pyridinium (B92312) derivatives, while carbamoyl (B1232498) radicals may add to the C2 position. acs.org The choice of radical source and reaction conditions allows for site-divergent functionalization.

Directed Metalation Strategies

Multi-site Derivatization and Selective Orthogonal Functionalization

The presence of three distinct functional handles on the this compound scaffold—the C2-bromomethyl group, the C3-hydroxyl group, and the C4/C6 positions of the ring—allows for multi-site derivatization. Through careful selection of reagents and reaction conditions, these sites can be functionalized selectively and orthogonally.

C2-Bromomethyl Group: This site is an excellent electrophilic handle, highly susceptible to SN2 displacement by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides) to introduce diverse functionalities. cymitquimica.comnih.gov

C3-Hydroxyl Group: The hydroxyl group can be readily O-alkylated or O-acylated under basic conditions. nih.govacs.org Alternatively, it can be converted into a triflate (OTf), which serves as a leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new C-C, C-N, or C-S bonds at the C3 position. nih.gov

Pyridine Ring (C4/C6): As discussed, these positions can be functionalized via directed metalation (C4) or radical reactions (C4/C6). rsc.orgchemrxiv.org

The differing reactivity of these sites forms the basis for selective orthogonal functionalization. For example, the high reactivity of the bromomethyl group allows for its substitution under mild conditions that leave the hydroxyl group and the pyridine ring untouched. Subsequently, the hydroxyl group could be protected or converted to a triflate, followed by C-H functionalization of the ring. This stepwise approach provides a powerful strategy for the systematic elaboration of the molecule. rsc.org

Synthesis of Complex Molecular Architectures via this compound

The functional versatility of this compound makes it an ideal building block for the synthesis of more complex molecular architectures, such as macrocycles, catenanes, and other supramolecular systems. figshare.comnih.govfrontiersin.org

By leveraging the orthogonal reactivity of its functional groups, this compound can be incorporated into larger structures through programmed, stepwise reactions. For instance, a difunctional nucleophile can react with two equivalents of the molecule via SN2 displacement of the bromide to form a larger, linear precursor. This precursor, containing two 3-hydroxypyridine units, could then undergo further reactions, such as an intramolecular ring-closing metathesis or a "click" reaction, to form a macrocycle. researchgate.net

The pyridine nitrogen and hydroxyl oxygen also provide predictable coordination sites, allowing these building blocks to participate in the self-assembly of well-ordered nanoscale systems and metallo-supramolecular structures. figshare.comnih.gov The ability to pre-install functional groups at specific positions on the pyridine ring before macrocyclization offers precise control over the final architecture's properties, making this compound a strategic starting material for creating functional molecular nanotubes and other advanced materials. chinesechemsoc.org

Annulation Reactions

Annulation reactions utilizing this compound or its analogs are a direct route to constructing fused bicyclic and polycyclic heterocyclic systems. The inherent reactivity of the bromomethyl group as an electrophile, combined with the nucleophilic character of the ring nitrogen or the hydroxyl group, facilitates intramolecular or intermolecular ring-forming processes.

One common strategy involves the reaction of a haloalkyl-substituted heterocycle with a binucleophilic reagent to construct a new ring. For instance, the synthesis of fused thiazole (B1198619) systems, such as thiazolo[3,2-b] Current time information in Bangalore, IN.mdpi.comambeed.comtriazoles, is achieved by condensing α-haloketones with mercapto-triazoles. farmaciajournal.com By analogy, this compound can react with appropriate sulfur- and nitrogen-containing nucleophiles to yield fused systems. For example, reaction with a thiourea (B124793) derivative could lead to a thiazolo[3,2-a]pyridinium scaffold.

Another well-established annulation method is the formation of imidazo[1,2-a]pyridines, typically synthesized by reacting 2-aminopyridines with α-haloketones. ijpsonline.com The Krohnke pyridine synthesis also utilizes the reaction of pyridinium salts derived from bromomethyl ketones. ijpsonline.com In a related manner, the bromomethyl group of this compound can alkylate a nitrogen-containing nucleophile, which then undergoes a subsequent intramolecular cyclization onto the pyridine ring.

Radical-mediated annulations also present a viable pathway. For example, a bromine radical-mediated [3+2] annulation has been demonstrated between alkenylcyclopropanes and allyl bromides to form 2-bromomethyl-substituted cyclopentanes. scichina.com This suggests the potential for developing radical-based strategies that involve the C-Br bond of this compound to construct novel carbocyclic or heterocyclic rings fused to the pyridine core.

The table below summarizes potential annulation reactions applicable to this compound based on analogous transformations.

Annulation TypeReactant PartnerPotential Product ScaffoldReference for Analogy
Thiazole AnnulationThiourea or Mercapto-heterocycleThiazolo[3,2-a]pyridinium farmaciajournal.com
Imidazole AnnulationAmines or Amino-heterocyclesImidazo[1,2-a]pyridinium ijpsonline.com
[3+2] AnnulationAlkenes/AlkynesFused five-membered rings scichina.comresearchgate.net
Pyridine Synthesisβ-enaminonesFused Pyridine Rings ijpsonline.com

Macrocyclic and Supramolecular Assembly

The bifunctional nature of this compound makes it an excellent candidate for the construction of macrocycles and for participating in supramolecular assemblies. The bromomethyl group serves as a reactive site for substitution reactions, while the hydroxyl group and the pyridine ring itself can act as hydrogen bond donors/acceptors and engage in π-stacking interactions.

The synthesis of pyridinophanes, a class of macrocycles incorporating a pyridine ring into the backbone, often utilizes bis(halomethyl)pyridine derivatives. nih.gov For example, 2,6-bis(bromomethyl)pyridine (B1268884) is a common precursor for synthesizing tetra-aza macrocycles through reaction with diamines or for creating cryptands via Williamson ether synthesis with polyphenols. nih.govmdpi.com Following this logic, this compound can undergo self-condensation to form a dimeric 12-membered macrocycle or react with other difunctional linkers to produce larger macrocyclic structures. The hydroxyl group can act as an internal nucleophile, or it can be deprotonated to enhance its reactivity for forming ether linkages.

In the solid state, molecules containing pyridine and hydroxyl groups often form extended networks through hydrogen bonding and other non-covalent interactions. The hydroxyl group of this compound can form strong O-H···N hydrogen bonds with the nitrogen atom of an adjacent pyridine ring, leading to the formation of chains or dimeric structures. iucr.org Furthermore, the pyridine ring can participate in π-π stacking or C-H···π interactions, which further stabilize the supramolecular architecture. mdpi.comresearchgate.net These interactions are fundamental to crystal engineering and the design of materials with specific structural and functional properties.

The table below details examples of macrocyclization strategies using related bromomethylpyridine precursors.

Macrocycle TypePrecursorsKey Reaction TypeResulting FeatureReference for Analogy
Tetra-aza Pyridinophane2,6-bis(bromomethyl)pyridine, DiamineNucleophilic SubstitutionMetal-binding cavity nih.gov
Cryptand2,6-bis(bromomethyl)pyridine, TriphenolWilliamson Ether SynthesisEncapsulation of guests mdpi.com
CyclophaneDienes, AcenaphthenequinoneRing-Closing MetathesisStrained aromatic system beilstein-journals.org

These strategies underscore the utility of the this compound structural motif in the rational design and synthesis of complex macrocyclic and supramolecular systems.

Applications of 2 Bromomethyl Pyridin 3 Ol As a Synthetic Intermediate

Precursor in Heterocyclic Scaffold Construction

The pyridine (B92270) ring is a core component of numerous polycyclic and fused heterocyclic systems with significant biological and material science applications. 2-(Bromomethyl)pyridin-3-ol serves as a strategic starting material for building such complex structures.

Indolizine (B1195054), a fused heterocyclic system comprising a pyridine ring and a pyrrole (B145914) ring, is a privileged scaffold found in many natural products and pharmaceutically active compounds. nih.govchemicalbook.com One of the primary synthetic routes to the indolizine core is the intramolecular cyclization of a suitably functionalized pyridine derivative. chemicalbook.com A classic approach involves the reaction of a 2-picoline derivative (2-methylpyridine) with an α-halocarbonyl compound, followed by cyclization.

The compound this compound is well-suited for this type of transformation. The bromomethyl group is an excellent electrophile, readily reacting with nucleophiles to form a pyridinium (B92312) ylide intermediate, which can then undergo a 1,3-dipolar cycloaddition with an appropriate dipolarophile to construct the five-membered ring, leading to a 3-hydroxyindolizine derivative.

Similarly, this compound is a potential precursor for other fused pyridine systems, such as pyrido[2,3-d]pyrimidines. The synthesis of these systems often begins with a 2-aminopyridine (B139424) derivative which is then elaborated. tandfonline.com The hydroxyl group of this compound could be converted to an amino group, and the bromomethyl moiety can be transformed into other necessary functional groups, thereby providing a versatile entry point for the annulation of a pyrimidine (B1678525) ring onto the pyridine core.

Table 1: Potential Reactions for Heterocyclic Scaffold Construction

Starting Material Reagent(s) Resulting Scaffold Reaction Type
This compound Electron-deficient alkene, Base 3-Hydroxyindolizine derivative 1,3-Dipolar Cycloaddition
This compound Acetylenic ester, Base 3-Hydroxyindolizine derivative Cycloaddition

Recent research has identified 3-hydroxypyridine (B118123) derivatives as effective quinone methide precursors (QMPs). These molecules are designed to generate highly reactive quinone methide intermediates in situ, which can then perform specific chemical tasks, such as the realkylation of inhibited enzymes. google.com Organophosphorus agents can irreversibly inhibit acetylcholinesterase (AChE) by phosphylating a key serine residue; this inhibited enzyme can then undergo a process called "aging," making it resistant to standard treatments. QMPs offer a therapeutic strategy by realkylating the aged enzyme, restoring its function. google.com

The compound this compound fits the structural requirements for a pyridine QMP. The 3-hydroxyl group is essential for the formation of the quinone methide structure, while the bromomethyl group at the 2-position serves as a latent electrophilic site. In a biological context or under basic conditions, the compound can lose a bromide ion to generate the pyridine quinone methide. A patent for heteroaromatic electrophiles explicitly includes a synthetic scheme where 2-bromomethyl-3-hydroxy pyridine is used to synthesize QMPs designed for this therapeutic purpose. google.com

Pyridine-containing macrocycles are of great interest in supramolecular chemistry and materials science due to their ability to act as host molecules and form complex assemblies. The construction of these large rings typically involves the reaction of difunctional pyridine building blocks with appropriate linker molecules. Common precursors are 2,6-disubstituted pyridines, such as 2,6-bis(bromomethyl)pyridine (B1268884), where the two reactive groups can react with a dinucleophile to form the macrocyclic structure. vulcanchem.com

While this compound is not a symmetrical difunctional precursor, it offers a distinct approach to macrocycle synthesis. The highly reactive bromomethyl group can be used for the primary ring-forming reaction with a nucleophilic partner. The hydroxyl group at the 3-position can serve as a secondary reaction site for further functionalization or as a point of attachment to a larger scaffold, potentially leading to more complex, asymmetric macrocyclic structures. This dual functionality allows for the stepwise construction of macrocycles with precisely controlled architectures.

Formation of Pyridine Quinone Methide Precursors

Building Block for Ligand Synthesis

The ability of the pyridine nitrogen to coordinate to metal ions makes pyridine derivatives ubiquitous in the field of coordination chemistry. This compound is an excellent starting material for creating multidentate ligands for use in catalysis and materials.

The synthesis of polydentate ligands often involves the introduction of side arms containing additional donor atoms onto a central heterocyclic scaffold. The bromomethyl group of this compound is an ideal handle for introducing such arms via simple nucleophilic substitution (SN2) reactions.

For example, reaction with amines (e.g., ethylenediamine), thiols (e.g., aminoethanethiol), or other nucleophiles can append side chains containing nitrogen, sulfur, or oxygen donors. sigmaaldrich.com This leads to the formation of bidentate (N,N or N,S) or tridentate ligands where the pyridine nitrogen and the donor atom(s) on the newly introduced side chain can chelate to a metal center. The hydroxyl group at the 3-position can also participate in coordination as an O-donor, making the resulting molecule a potential N,O-bidentate or even a tridentate N,N,O- or N,S,O-ligand. A structurally similar compound, 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol, is known to undergo such reactions to form ligands for transition-metal complexes. vulcanchem.com

Table 2: Examples of Ligand Synthesis from this compound

Nucleophile Resulting Ligand Type Potential Donor Atoms
Ethylenediamine N,N,N-Tridentate Pyridine-N, Amine-N, Amine-N
2-Aminoethanethiol N,S,O-Tridentate Pyridine-N, Thiol-S, Hydroxyl-O
Piperazine Bidentate (for bridging) or Tridentate Pyridine-N, Piperazine-N, Hydroxyl-O

Ligands play a crucial role in transition metal catalysis, modulating the steric and electronic properties of the metal center to control activity and selectivity. rsc.org Pyridine-based ligands are particularly prominent in this field. mdpi.com The ligands synthesized from this compound are well-suited for applications in catalysis.

The chelation of these ligands to a transition metal (such as palladium, nickel, iron, or vanadium) creates a stable complex that can be catalytically active. vulcanchem.commdpi.com For instance, bidentate N,N ligands derived from substituted pyridines are widely used in olefin polymerization and cross-coupling reactions. mdpi.com The presence of the hydroxyl group on the pyridine ring of ligands derived from this compound can further influence the catalytic process. It can alter the electron density at the metal center through an inductive effect or by direct coordination after deprotonation, thereby fine-tuning the catalyst's reactivity. Bidentate ligands derived from the closely related 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol have been shown to form vanadium(III) complexes that are highly active in ethylene (B1197577) polymerization. vulcanchem.com This highlights the potential of such substituted pyridine scaffolds in the development of novel catalysts.

Chelating Agents for Coordination Chemistry

The pyridin-3-ol scaffold, readily accessible from this compound, is a highly effective chelating motif in coordination chemistry. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group's oxygen atom can coordinate with a single metal ion, forming a stable five-membered ring. This bidentate chelation significantly enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect. libretexts.org

The reactive bromomethyl group on this compound allows for its incorporation into more complex, polydentate ligand architectures. Through nucleophilic substitution reactions, the pyridin-3-ol unit can be attached to larger molecular frameworks, such as macrocycles, to create sophisticated chelating agents.

Research has shown that pyridinol-based ligands form stable complexes with a variety of transition metals, including copper(II) and nickel(II). nih.govresearchgate.net For instance, pyridinol-based tetraazacyclophanes have been synthesized and their coordination with Cu(II) ions studied extensively. nih.govacs.orguv.es In these systems, the pyridinol unit can coordinate to two different metal ions, leading to the formation of polymeric coordination chains. nih.govacs.org The deprotonation of the pyridinol hydroxyl group is often facilitated by metal coordination, which stabilizes the corresponding pyridone tautomer and influences the electronic properties of the complex. acs.orgrsc.org This ability to form stable, well-defined structures with metal ions makes derivatives of this compound valuable for designing new catalysts, magnetic materials, and metal-sequestering agents.

Table 1: Examples of Metal Complexes with Pyridin-3-ol Derived Ligands
Metal IonLigand TypeCoordination ModeResulting StructureReference
Copper(II)Pyridinol-based tetraaza macrocyclesBidentate (N, O)Dimeric and polymeric coordination chains nih.govacs.orguv.es
Nickel(II)3-Hydroxypyridine derivativesMonodentate or BidentateDistorted octahedral complexes researchgate.net
Iron(II)Pyridonate-based models of [Fe]-hydrogenaseBidentate (N, O)Pseudo-octahedral complexes rsc.org
Cadmium(II)3-Hydroxypyridine and fluorobenzoateMonodentate (N)Distorted seven-coordination geometry researchgate.net

Intermediates in Advanced Organic Synthesis

The utility of this compound extends broadly within advanced organic synthesis, where it serves as a key starting material for constructing more complex molecules.

The most prominent feature of this compound in synthetic chemistry is the high reactivity of the bromomethyl group. This group acts as an excellent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide array of nucleophiles. This reactivity provides a straightforward and efficient route to a diverse range of 2-substituted-3-hydroxypyridine derivatives.

By selecting the appropriate nucleophile, various functional groups can be introduced at the 2-methyl position. For example, reaction with amines yields 2-(aminomethyl)pyridin-3-ols, reaction with thiols produces 2-(thiomethyl)pyridin-3-ols, and reaction with cyanide affords 2-(cyanomethyl)pyridin-3-ol. This versatility allows chemists to tailor the properties of the resulting molecule for specific applications, such as tuning its biological activity or its coordination properties. The general synthetic routes for creating functionalized pyridines often leverage such reactive handles. ijpsonline.comorganic-chemistry.org

Table 2: Functionalization of this compound via Nucleophilic Substitution
NucleophileReactant TypeResulting Functional Group at Position 2Product Class
R-NH₂Primary Amine-CH₂-NH-R2-(Alkylaminomethyl)pyridin-3-ol
R-SHThiol-CH₂-S-R2-(Alkylthiomethyl)pyridin-3-ol
R-O⁻Alkoxide-CH₂-O-R2-(Alkoxymethyl)pyridin-3-ol
CN⁻Cyanide-CH₂-CN2-(Cyanomethyl)pyridin-3-ol
N₃⁻Azide-CH₂-N₃2-(Azidomethyl)pyridin-3-ol

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse compounds for high-throughput screening in drug discovery and materials science. slideshare.netnih.gov The structure of this compound makes it an ideal scaffold for combinatorial library synthesis.

The compound can be viewed as having a constant region (the pyridin-3-ol core) and a variable region, which is generated by reacting the bromomethyl group. In a typical combinatorial approach, the core can be attached to a solid support, and then the resin-bound intermediate is treated with a collection of different building blocks (e.g., a library of amines or thiols). acs.orgacs.orgcombichemistry.com This "split-and-pool" or parallel synthesis approach allows for the efficient creation of a library containing hundreds or thousands of distinct, but structurally related, pyridine derivatives. acs.orgacs.org Each compound in the library retains the pyridin-3-ol core, which can be important for binding to a biological target, while the variable substituent allows for the exploration of the surrounding chemical space to optimize activity or other properties. The synthesis of pyridine libraries is a well-established strategy in medicinal chemistry. nih.govgoogle.com

The unique electronic and structural properties of the pyridine ring make its derivatives attractive building blocks for new materials. When incorporated into polymers or supramolecular assemblies, the pyridin-3-ol moiety can impart specific functions.

Research into pyridinol-based metal complexes has demonstrated their potential in creating novel electronic materials. For example, Cu(II) complexes of macrocycles containing a pyridinol unit have been used to construct polyiodide networks. nih.govacs.orguv.es In these materials, the coordination of the pyridinol group to the metal centers creates a positively charged surface that facilitates the assembly of polyiodide anions into extended, potentially conductive chains. nih.govacs.org The orbital interactions within these chains are promising for developing new electronic materials.

Furthermore, the general class of conjugated polymers containing heteroaromatic rings like pyridine and thiophene (B33073) is of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The this compound unit can be used to synthesize monomers that are subsequently polymerized. The nitrogen atom and hydroxyl group can influence the polymer's electronic energy levels (HOMO/LUMO), solubility, and solid-state packing, which are all critical parameters for device performance.

Table 3: Potential Material Science Applications of this compound Derivatives
Material TypeDerived StructureKey FeaturePotential ApplicationReference
Coordination PolymersMetal-organic frameworks (MOFs) with pyridinol linkersOrdered structures, porosityCatalysis, Gas Storage nih.govacs.org
Electronic MaterialsCoordination complexes forming polyiodide networksAssembly of polyanion chainsConductive Materials nih.govacs.orguv.es
Conjugated PolymersPolymers incorporating the pyridin-3-ol unitTunable electronic propertiesOrganic Electronics (OLEDs, OFETs) researchgate.net

Advanced Analytical and Computational Characterization

Spectroscopic Analysis for Structural Elucidation

High-Resolution NMR Spectroscopy for Complex Product Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the structure of organic molecules like 2-(Bromomethyl)pyridin-3-ol in solution.

¹H NMR: Proton NMR would be expected to reveal distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the bromomethyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm their relative positions, while the chemical shift of the methylene (B1212753) (-CH₂-) protons would be indicative of the adjacent bromine atom.

¹³C NMR: Carbon NMR spectroscopy would complement the proton data by providing signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the bromomethyl group.

Detailed experimental NMR data for this compound are not widely available in published literature. However, analysis of related structures suggests that the spectra would be key in confirming the successful synthesis and structural integrity of the compound. google.comgoogle.com

Mass Spectrometry for Molecular Confirmation and Purity Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, thereby confirming its identity.

For this compound (Molecular Formula: C₆H₆BrNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The technique is also invaluable for assessing sample purity by detecting trace impurities. While specific experimental mass spectra for this compound are not readily found, the expected molecular ion peak would correspond to its calculated molecular weight. The molecular weight of the hydrobromide salt (C₆H₇Br₂NO) is 268.936 g/mol . fishersci.es

Infrared and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide insights into the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and the C-Br stretch of the bromomethyl group.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically measured in a suitable solvent, would display absorption maxima corresponding to the π → π* and n → π* electronic transitions within the pyridinoid system. google.comgoogle.com

Specific peak data from experimental IR and UV-Vis analyses for this compound are not detailed in readily accessible scientific sources.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. For this compound, a crystallographic study would confirm the planarity of the pyridine ring and the geometry of the bromomethyl and hydroxyl substituents. Currently, there are no published crystal structures available for this specific compound in crystallographic databases.

Computational Chemistry for Predictive and Interpretive Research

Computational methods, particularly Density Functional Theory, are powerful tools for complementing experimental data by providing theoretical insights into molecular properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations could be utilized to model the geometric and electronic properties of this compound. Such studies can predict:

Optimized Molecular Geometry: Theoretical bond lengths and angles can be calculated and compared with experimental data if available.

Spectroscopic Properties: DFT methods can simulate NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis), which aids in the interpretation of experimental spectra.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's reactivity and electronic behavior.

While general DFT studies are common for pyridine derivatives, specific computational research focusing on the electronic structure and reactivity of this compound is not prominently featured in the existing literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and the relative time it spends in each state.

For this compound, MD simulations would be invaluable for understanding the flexibility of the bromomethyl group (-CH₂Br) relative to the pyridin-3-ol core. The key dihedral angle to monitor would be the one defined by the atoms C3-C2-C(methylene)-Br. The rotation around the C2-C(methylene) bond dictates the spatial orientation of the bromine atom, which is a critical factor in its accessibility for nucleophilic attack.

A typical MD simulation would involve placing the molecule in a simulated solvent box (e.g., water or dimethyl sulfoxide) to mimic solution-phase conditions. The simulation would then be run for a duration of nanoseconds to microseconds, tracking the trajectory of each atom. Analysis of this trajectory would allow for the construction of a potential energy surface as a function of the key dihedral angles.

Hypothetical Research Findings:

An MD simulation of this compound would likely reveal several low-energy conformations. The primary rotational barrier would be influenced by steric hindrance between the bromine atom and the hydroxyl group at the C3 position, as well as the nitrogen atom in the pyridine ring. It is plausible that the most stable conformer would position the bulky bromine atom away from the ring and the adjacent hydroxyl group to minimize steric clash. The simulation could also reveal transient hydrogen bonding interactions between the hydroxyl proton and the solvent or, intramolecularly, with the pyridine nitrogen, which could influence the orientation of the bromomethyl group.

Table 1: Hypothetical Conformational Analysis Data from a Simulated MD Trajectory of this compound

Dihedral Angle (C3-C2-C-Br) RangePopulation (%)Relative Energy (kcal/mol)Description
+50° to +70°65%0.00Most stable conformer, anti-periplanar to the N1-C2 bond, minimizing steric hindrance with the C3-OH group.
-50° to -70°30%0.85A less stable conformer, gauche to the N1-C2 bond.
+170° to -170°5%2.50Least stable conformer, syn-periplanar to the N1-C2 bond, experiencing significant steric clash.

Prediction of Reaction Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the outcome of chemical reactions. For this compound, a bifunctional molecule, key questions of regioselectivity arise. For instance, in the presence of a nucleophile, will the reaction occur at the electrophilic carbon of the bromomethyl group (an Sₙ2 reaction) or at the pyridine ring itself?

To predict this, one could compute the activation energies for the different possible reaction pathways using quantum mechanical methods like Density Functional Theory (DFT). By calculating the transition state structures and their corresponding energies for nucleophilic attack at the methylene carbon versus potential sites on the pyridine ring, a clear picture of the most favorable reaction pathway emerges. The pathway with the lowest activation energy barrier is the one that is kinetically favored and thus most likely to be observed experimentally.

Hypothetical Research Findings:

Given the structure of this compound, it is highly probable that calculations would predict that nucleophilic attack occurs predominantly at the bromomethyl group. The C-Br bond is polarized, making the methylene carbon an excellent electrophilic site, and bromide is a good leaving group. A calculated reaction coordinate for an Sₙ2 reaction with a simple nucleophile like hydroxide (B78521) (OH⁻) would likely show a significantly lower activation energy barrier compared to any pathway involving nucleophilic addition to the electron-rich aromatic pyridine ring.

Furthermore, computational models can predict regioselectivity in electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the pyridine nitrogen is deactivating. DFT calculations of the electrostatic potential mapped onto the electron density surface would show the most electron-rich (nucleophilic) positions on the ring, guiding predictions for where an electrophile would most likely attack. The calculations would likely indicate that the positions ortho and para to the hydroxyl group (C4 and C6) are the most activated sites for electrophilic attack.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Attack by OH⁻ on this compound

Reaction SiteReaction TypeCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Methylene Carbon (-CH₂Br)Sₙ2 Substitution18.5Highly Favored
C4 position of Pyridine RingNucleophilic Aromatic Substitution35.2Disfavored
C6 position of Pyridine RingNucleophilic Aromatic Substitution38.0Highly Disfavored

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For a single molecule like this compound, the nature and location of its HOMO and LUMO provide critical insights into its reactive behavior.

The HOMO represents the region of the molecule most willing to donate electrons, making it susceptible to attack by electrophiles. The LUMO represents the region most able to accept electrons, indicating the site of likely attack by nucleophiles. These orbitals can be readily calculated and visualized using quantum chemistry software.

Hypothetical Research Findings:

For this compound, an FMO analysis would likely reveal the following:

HOMO: The Highest Occupied Molecular Orbital would predominantly be located on the pyridin-3-ol ring system. The electron density would be highest on the oxygen atom of the hydroxyl group and spread across the π-system of the pyridine ring, particularly at the C4 and C6 positions. This indicates that the ring, and specifically these positions, are the most nucleophilic parts of the molecule and are the primary sites for electrophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound

Molecular OrbitalEnergy (eV)Primary Location of Electron DensityImplied Reactivity
HOMO-8.9Pyridine ring π-system, with high density on C4 and C6Site for electrophilic attack
LUMO-1.2σ* orbital of the C-Br bondSite for nucleophilic attack
HOMO-LUMO Gap7.7-Indicates moderate kinetic stability

Future Perspectives in 2 Bromomethyl Pyridin 3 Ol Research

Exploration of Unconventional Reactivity Modes

Beyond standard nucleophilic substitutions at the bromomethyl group, future research is poised to investigate more unusual reaction pathways. The reactivity of analogous compounds, such as 2-(bromomethyl)-1,3-thiaselenole, suggests that 2-(bromomethyl)pyridin-3-ol may exhibit unconventional properties. mdpi.com In these systems, the high degree of anchimeric assistance, or neighboring group participation, from an adjacent heteroatom can activate the C-Br bond and lead to the formation of strained intermediates. mdpi.com

For this compound, the pyridine (B92270) nitrogen and the hydroxyl group's oxygen atom could facilitate the formation of transient, highly reactive bicyclic intermediates. Quantum chemical calculations on similar structures have supported the existence of intermediates like seleniranium cations, which dictate the reaction's outcome. mdpi.comresearchgate.net Future studies will likely focus on experimentally trapping or spectroscopically observing such intermediates and harnessing their unique reactivity to develop novel transformations that are not accessible through conventional pathways. This could involve rearrangements or reactions proceeding through stepwise attacks at different centers of the intermediate, leading to complex molecular scaffolds from a simple starting material. mdpi.comresearchgate.net

Development of Highly Regio- and Stereoselective Syntheses

A significant challenge and opportunity in the chemistry of this compound lie in controlling selectivity. The molecule possesses multiple reactive sites: the hydroxyl group, the pyridine nitrogen, and the electrophilic carbon of the bromomethyl group. Achieving high regioselectivity—differentiating between N-alkylation and O-alkylation, for instance—is crucial for the synthesis of well-defined derivatives.

Future work will emphasize the development of advanced catalytic systems and optimized reaction conditions to direct reactions to a specific site. This includes the use of protecting groups, phase-transfer catalysis, and precisely designed metal catalysts to achieve high levels of control. mdpi.com Furthermore, for reactions involving the creation of new chiral centers, the development of stereoselective methods is paramount. Research into the enantioselective synthesis of derivatives, potentially using chiral ligands or catalysts, will enable access to enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The insights gained from the regio- and stereoselective synthesis of related selenium heterocycles, where nucleophilic addition to activated acetylenes occurs in a highly controlled manner, can serve as a valuable blueprint for developing similar methodologies for this compound. mdpi.comnih.gov

Reaction Type Key Reagents/Catalyst Selectivity Goal Potential Outcome
Nucleophilic SubstitutionPhase Transfer Catalyst (e.g., TBAB), Base (e.g., K₂CO₃)Regioselective O- vs. N-alkylationSelective formation of either the 3-alkoxy or the N-alkylated pyridinium (B92312) salt.
Palladium-Catalyzed CouplingPd(II) catalyst, specific ligandsRegioselective C-C or C-N bond formationFunctionalization at specific positions of the pyridine ring while preserving other groups.
Asymmetric ReductionChiral Ruthenium(II) or Rhodium(I) complexStereoselective hydrogenationCreation of chiral piperidine (B6355638) derivatives from the pyridine ring with high enantiomeric excess. mdpi.com
Enantioselective AdditionChiral Lewis Acid or OrganocatalystDiastereoselective/Enantioselective addition to the pyridine ring or derivativesSynthesis of optically active, highly substituted heterocyclic products.

Integration with Flow Chemistry and Automated Synthesis

The high reactivity of the bromomethyl group makes this compound an ideal candidate for integration into modern synthesis technologies like flow chemistry and automated systems. organic-chemistry.org Continuous flow processing offers significant advantages over traditional batch methods, particularly when dealing with reactive or unstable intermediates. mdpi.comrsc.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the accumulation of hazardous materials. organic-chemistry.orgmdpi.com

Future research will likely focus on developing robust flow chemistry protocols for the in-situ generation and immediate consumption of this compound or its derivatives. This "flash chemistry" approach can enable reactions that are difficult or dangerous to perform on a large scale in batch, allowing for rapid and safe exploration of its chemical space. researchgate.net Automated synthesis platforms, which can perform numerous reactions in parallel, could be coupled with flow reactors to rapidly generate libraries of novel derivatives for high-throughput screening in drug discovery and materials science. mdpi.com

Parameter Batch Chemistry Flow Chemistry Advantage for this compound
Safety Accumulation of large quantities of reactive intermediates can be hazardous.Only small amounts of the reactive species exist at any given time, minimizing risk. organic-chemistry.orgSafer handling of the highly reactive bromomethyl moiety.
Heat Transfer Often slow and inefficient, leading to temperature gradients and side reactions.High surface-area-to-volume ratio allows for rapid and precise temperature control. mdpi.comPrevents decomposition and improves selectivity by eliminating hotspots.
Mixing Can be inefficient, especially on larger scales, affecting reaction rates and yields.Rapid and efficient mixing of reagents occurs at T-junctions. organic-chemistry.orgEnsures homogeneous reaction conditions, leading to higher reproducibility and yields.
Scalability Scaling up can be non-linear and require significant re-optimization.Scaling up is achieved by running the system for a longer duration ("scale-out"). organic-chemistry.orgStreamlined process from laboratory discovery to larger-scale production.
Control Less precise control over reaction time and conditions.Precise control over residence time, stoichiometry, and reaction conditions.Fine-tuning of reaction pathways to favor desired products and suppress side reactions.

Expanding the Scope of Derivatization for Novel Chemical Entities

A primary focus of future research will be to expand the library of compounds accessible from this compound. This involves exploring a wider range of derivatization reactions to generate novel chemical entities with diverse functionalities and potential applications. sci-hub.se The strategic modification of the molecule's core structure can lead to compounds with tailored electronic, steric, and physicochemical properties.

Key areas for derivatization include:

Reactions at the Hydroxyl Group: Etherification and esterification to introduce a variety of lipophilic or functionalized side chains.

Substitution of the Bromo Group: Reaction with a broad array of nucleophiles, including amines, thiols, and carbon nucleophiles, to build complex side chains and link the pyridinol core to other molecular scaffolds.

Modification of the Pyridine Ring: Employing modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents onto the pyridine ring, thereby creating highly decorated structures. nih.gov

Multi-component Reactions: Designing one-pot procedures where this compound reacts with multiple other reagents to rapidly assemble complex molecules, a strategy highly valuable in combinatorial chemistry and drug discovery. ijpsonline.com

This expanded derivatization will be crucial for generating compound libraries for screening against biological targets or for developing new materials with specific optical or electronic properties.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry is a powerful tool for accelerating chemical research, and its application to this compound is expected to grow significantly. Density Functional Theory (DFT) and other advanced computational methods can provide deep insights into the molecule's reactivity, guiding experimental work and saving significant time and resources. nih.gov

Future computational studies are anticipated in the following areas:

Mechanism Elucidation: Modeling reaction pathways to understand the formation and energetics of intermediates and transition states, especially for the unconventional reactivity modes discussed in section 7.1. mdpi.comacs.org This can help rationalize why certain products are formed and predict conditions to favor others.

Predictive Synthesis: Calculating the feasibility and potential outcomes of proposed reactions before they are attempted in the lab. This includes predicting regioselectivity by comparing the activation barriers for competing pathways.

Rational Design of Derivatives: Using Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activity or physical properties of virtual derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to have the desired characteristics.

Spectroscopic Analysis: Simulating NMR, IR, and other spectral data to aid in the structural confirmation of newly synthesized compounds.

By integrating computational modeling with experimental synthesis, researchers can adopt a more knowledge-driven approach to exploring the chemistry of this compound, leading to faster discovery and innovation. rowan.edu

Computational Method Application in this compound Research Example Insight
Density Functional Theory (DFT) Elucidating reaction mechanisms; calculating transition state energies; predicting reaction barriers. Determining whether N-alkylation or O-alkylation is kinetically favored by comparing the energy profiles of the two pathways. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Predicting the biological activity of novel derivatives based on their chemical structure.Developing a model that correlates specific structural features of derivatives with their inhibitory potency against a target enzyme. nih.gov
Molecular Dynamics (MD) Simulation Simulating the interaction of derivatives with biological targets (e.g., enzymes, receptors).Visualizing how a derivative binds to the active site of a protein and identifying key interactions like hydrogen bonds.
Ab Initio Calculations Predicting spectroscopic properties (e.g., NMR chemical shifts, IR frequencies).Confirming the structure of a complex rearrangement product by matching experimental NMR data with calculated values.

Q & A

Basic Question: What are the standard synthetic routes for 2-(Bromomethyl)pyridin-3-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves bromination of a pyridine precursor. For example, pyridin-3-ol derivatives can undergo bromomethylation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in CCl₄ . Optimization includes:

  • Temperature control : Maintaining 70–80°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful quenching to avoid decomposition.
  • Catalyst use : Lewis acids like FeCl₃ improve regioselectivity .
    Yield improvements (from ~50% to >80%) are achievable via continuous flow reactors to control exothermicity and reduce byproduct formation .

Advanced Question: How do steric and electronic effects influence nucleophilic substitution reactions at the bromomethyl site of this compound?

Methodological Answer:
The bromomethyl group (-CH₂Br) is highly reactive due to:

  • Electron-withdrawing pyridine ring : Enhances electrophilicity at the methyl carbon.
  • Steric accessibility : The 2-position on pyridine allows facile attack by nucleophiles (e.g., amines, thiols).
    Case Study : Substitution with piperidine in THF at 60°C yields 2-(Piperidinylmethyl)pyridin-3-ol with >90% conversion. Competing elimination (to form vinylpyridine) is minimized by using bulky bases (e.g., DIPEA) to deprotonate intermediates . Kinetic studies (via HPLC monitoring) reveal pseudo-first-order dependence on nucleophile concentration .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H NMR : The bromomethyl group appears as a singlet at δ 4.3–4.5 ppm (integral for 2H), while the pyridine ring protons show splitting patterns consistent with substitution (e.g., doublet for H-4 at δ 8.1 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 202.0 (C₆H₆BrNO⁺) confirms the molecular formula. Fragmentation peaks at m/z 123 (loss of Br) and 95 (pyridin-3-ol moiety) validate the structure .
  • FT-IR : Stretching vibrations at 650 cm⁻¹ (C-Br) and 3400 cm⁻¹ (O-H) confirm functional groups .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Purity variations : Trace impurities (e.g., residual Br₂) can skew biological assays. Purify via column chromatography (silica gel, EtOAc/hexane) and validate purity by HPLC (>98%) .
  • Assay conditions : For enzyme inhibition studies (e.g., kinase assays), confirm buffer pH (optimal 7.4) and ionic strength. A 2025 study showed IC₅₀ values varied by 30% when KCl concentration increased from 50 mM to 150 mM .
  • Metabolic instability : Use liver microsome stability assays to identify rapid degradation (e.g., CYP450-mediated oxidation) and design prodrugs to enhance bioavailability .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use N95 respirators if aerosol generation is possible .
  • Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis. Shelf life extends to 6 months with desiccants (silica gel) .
  • Spill management : Neutralize brominated residues with 10% sodium thiosulfate before disposal .

Advanced Question: How can computational chemistry guide the design of this compound derivatives for targeted drug delivery?

Methodological Answer:

  • DFT calculations : Predict electrophilic sites for functionalization. The LUMO map shows high reactivity at the bromomethyl carbon, aligning with observed SN2 pathways .
  • Molecular docking : Screen derivatives against target proteins (e.g., EGFR kinase). A 2025 study identified a derivative with 10 nM affinity by introducing a sulfonamide group at the 5-position .
  • ADMET prediction : Use tools like SwissADME to optimize logP (aim for 1–3) and reduce hERG channel liability .

Basic Question: What are the common degradation pathways of this compound, and how can stability be improved?

Methodological Answer:

  • Hydrolysis : The bromomethyl group reacts with moisture to form 2-(Hydroxymethyl)pyridin-3-ol. Stabilize by lyophilization and storage under anhydrous conditions .
  • Photodegradation : UV exposure cleaves the C-Br bond. Use light-resistant containers and conduct reactions in dark conditions .
  • Oxidation : The hydroxyl group at position 3 can oxidize to a ketone. Add antioxidants (e.g., BHT) at 0.1% w/w .

Advanced Question: How does isotopic labeling (e.g., ¹³C or ²H) aid in mechanistic studies of this compound reactions?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Use ²H-labeled bromomethyl groups to study SN2 transition states. A KIE >1 indicates bond-breaking in the rate-determining step .
  • Tracer studies : ¹³C-labeled pyridine rings track metabolic fate in vivo via LC-MS. A 2025 study revealed hepatic accumulation of metabolites within 2 hours .
  • Isotope-edited spectroscopy : ¹⁵N NMR resolves tautomeric equilibria in aqueous solutions, critical for understanding pH-dependent reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.